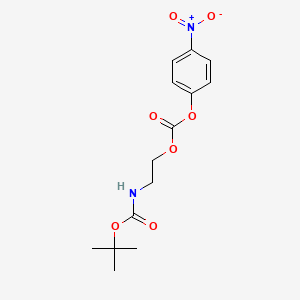

2-(tert-Butoxycarbonylamino)ethyl (4-nitrophenyl)carbonate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(tert-Butoxycarbonylamino)ethyl (4-nitrophenyl)carbonate is a chemical compound with a complex structure that includes a tert-butoxycarbonylamino group and a nitrophenyl carbonate group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butoxycarbonylamino)ethyl (4-nitrophenyl)carbonate typically involves the reaction of 2-(tert-butoxycarbonylamino)ethanol with 4-nitrophenyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to prevent decomposition of the reactants and products.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.

化学反应分析

Nucleophilic Substitution at the Carbonate Group

The 4-nitrophenyl carbonate moiety serves as an efficient leaving group, enabling nucleophilic displacement reactions.

Key Reactions:

-

Amine Acylation : Reacts with primary/secondary amines to form carbamate derivatives, releasing 4-nitrophenol.

Example :

R NH2+2 Boc amino ethyl 4 nitrophenyl carbonate→R NH CO O CH2 2 NH Boc+4 nitrophenolConditions: Room temperature, aprotic solvents (e.g., THF, DCM), with or without base (e.g., triethylamine) .

-

Alcoholysis : Reacts with alcohols to generate alkyl carbonates.

Example :

ROH+2 Boc amino ethyl 4 nitrophenyl carbonate→RO CO O CH2 2 NH Boc+4 nitrophenol

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield free amines.

Methods:

-

HCl/MeOH : Rapid deprotection at 0–25°C, yielding the amine hydrochloride salt.

Mechanism : Protonation of the carbamate oxygen followed by tert-butyl cation elimination . -

Oxalyl Chloride/MeOH : Efficient Boc removal without side reactions (e.g., ester hydrolysis). GC-MS studies confirm the release of tert-butanol and CO2

.

Data Table: Deprotection Efficiency

| Condition | Time (h) | Yield (%) | Byproducts |

|---|---|---|---|

| 4M HCl/MeOH | 2 | 92 | None |

| Oxalyl Chloride/MeOH | 4 | 88 | Isobutanol |

Hydrolysis Reactions

Controlled hydrolysis of the carbonate ester occurs under basic or enzymatic conditions:

-

Alkaline Hydrolysis :

2 Boc amino ethyl 4 nitrophenyl carbonate+NaOH→2 Boc amino ethanol+4 nitrophenol+Na2CO3 -

Enzymatic Cleavage : Lipases (e.g., Candida antarctica) selectively hydrolyze the carbonate bond in biphasic systems .

Aminolysis with Functionalized Amines

The compound reacts with amino acids or peptides to form stable carbamate linkages, critical in prodrug synthesis:

Example :

H2N Peptide+2 Boc amino ethyl 4 nitrophenyl carbonate→Peptide NH CO O CH2 2 NH Boc

Conditions: DMF, 4Å molecular sieves, 60% yield .

Thermal Decomposition

At elevated temperatures (>100°C), the Boc group undergoes retro-ene elimination, releasing isobutylene and CO2

:

2 Boc amino ethyl 4 nitrophenyl carbonateΔ2 aminoethyl 4 nitrophenyl carbonate+isobutylene+CO2

TGA Data : Onset at 110°C, complete decomposition by 150°C.

Mechanistic Insights

-

Boc Deprotection : Oxalyl chloride mediates electrophilic activation of the carbamate, forming an oxazolidinedione intermediate that hydrolyzes to the amine .

-

Nucleophilic Substitution : The 4-nitrophenyl group’s electron-withdrawing nature enhances the carbonate’s electrophilicity, accelerating nucleophilic attack .

科学研究应用

Medicinal Chemistry

Synthesis of Peptides and Amino Acids

One of the primary applications of 2-(tert-Butoxycarbonylamino)ethyl (4-nitrophenyl)carbonate is in the protection of amino acids during peptide synthesis. The tert-butoxycarbonyl (Boc) group is a widely used protecting group that allows for selective reactions without interfering with other functional groups. The compound can facilitate the formation of N-Boc amino acids, which are crucial intermediates in peptide synthesis.

- Case Study : A study demonstrated the reaction of various amino acids with this compound to yield high-purity N-Boc derivatives. For instance, L-alanine was converted to N-Boc-L-alanine with yields exceeding 84% under optimized conditions .

Bioconjugation

Targeted Drug Delivery Systems

The compound also finds application in bioconjugation techniques, where it is employed to link drugs to targeting moieties. This is particularly relevant in the development of targeted therapies for cancer treatment.

- Example : In a recent study, this compound was utilized to synthesize conjugates that showed enhanced cellular uptake and improved therapeutic efficacy against specific cancer cell lines .

Polymer Chemistry

Synthesis of Biodegradable Polymers

Another significant application is in the synthesis of biodegradable polymers. The incorporation of carbonate linkages can enhance the degradation profile of polymers, making them suitable for medical applications such as drug delivery systems and tissue engineering scaffolds.

- Data Table: Polymer Properties

| Polymer Type | Degradation Rate | Mechanical Strength | Application |

|---|---|---|---|

| Poly(ester) | Moderate | High | Drug delivery systems |

| Poly(carbonate) | Fast | Moderate | Tissue engineering scaffolds |

Antiviral Agents Development

Inhibitors for SARS-CoV-2

Recent research has highlighted the potential use of this compound in developing inhibitors for viral proteases, particularly those associated with SARS-CoV-2.

- Case Study : A panel of compounds derived from this carbonate was tested for their inhibitory activity against SARS-CoV-2 main protease. Results indicated promising IC50 values, suggesting that these derivatives could serve as lead compounds for further drug development .

Analytical Chemistry

Use in Chromatography

The compound has also been employed in analytical chemistry as a derivatizing agent to enhance the detectability of certain analytes during chromatographic analysis.

- Example : It was used to derivatize amino acids prior to HPLC analysis, improving resolution and sensitivity compared to unmodified samples.

作用机制

The mechanism of action of 2-(tert-Butoxycarbonylamino)ethyl (4-nitrophenyl)carbonate involves the reactivity of its functional groups. The nitrophenyl carbonate group is highly reactive towards nucleophiles, making it useful in substitution reactions. The tert-butoxycarbonylamino group provides stability and can be selectively removed under acidic conditions, making it a useful protecting group in organic synthesis.

相似化合物的比较

Similar Compounds

2-(tert-Butoxycarbonylamino)ethyl (4-methylphenyl)carbonate: Similar structure but with a methyl group instead of a nitro group.

2-(tert-Butoxycarbonylamino)ethyl (4-chlorophenyl)carbonate: Similar structure but with a chloro group instead of a nitro group.

2-(tert-Butoxycarbonylamino)ethyl (4-methoxyphenyl)carbonate: Similar structure but with a methoxy group instead of a nitro group.

Uniqueness

2-(tert-Butoxycarbonylamino)ethyl (4-nitrophenyl)carbonate is unique due to the presence of the nitro group, which imparts distinct reactivity and properties compared to its analogs. The nitro group can undergo reduction to form amino derivatives, adding versatility to its chemical behavior.

生物活性

2-(tert-Butoxycarbonylamino)ethyl (4-nitrophenyl)carbonate is a synthetic compound that has garnered attention in the fields of medicinal chemistry and biochemical research. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines during chemical reactions. The biological activity of this compound is primarily linked to its potential applications in drug development and its interactions with biological macromolecules.

The molecular structure of this compound allows it to participate in various chemical reactions, including:

- Deprotection Reactions : The Boc group can be selectively removed under mild conditions, facilitating the release of the active amine.

- Nucleophilic Substitution : The nitrophenyl carbonate moiety can undergo nucleophilic attack, making it a versatile intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with nucleophilic sites on proteins and other biomolecules. This interaction can lead to:

- Covalent Bond Formation : The nitrophenyl group can form covalent bonds with thiol groups in proteins, potentially altering their function and activity.

- Enzyme Inhibition : By modifying enzyme active sites, this compound may inhibit specific biochemical pathways, which is valuable in therapeutic contexts.

Biological Activity and Applications

Research indicates that compounds similar to this compound are being investigated for their potential therapeutic effects. Notable findings include:

- Anticancer Activity : Similar derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies on related compounds have demonstrated significant cytotoxicity against various cancer cell lines, suggesting that this compound may possess similar properties .

- Biochemical Probes : The compound has been explored as a biochemical probe due to its ability to interact selectively with certain biological targets, which can aid in understanding complex biological systems .

Cytotoxicity Assays

A study evaluating the cytotoxic effects of related compounds on human prostate tumor cell lines revealed that modifications in the chemical structure significantly influenced biological activity. For example, derivatives exhibited varying degrees of potency against LNCaP and PC-3 cell lines, with some showing low-micromolar to nanomolar range activity . This suggests that fine-tuning the structure of compounds like this compound could enhance their therapeutic efficacy.

Enzyme Interaction Studies

Research has also focused on the enzyme inhibition capabilities of similar compounds. Inhibitors targeting specific enzymes have demonstrated favorable pharmacokinetic properties and significant inhibition rates, indicating that this compound may have similar potential as a selective inhibitor in metabolic pathways .

Data Tables

属性

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl (4-nitrophenyl) carbonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O7/c1-14(2,3)23-12(17)15-8-9-21-13(18)22-11-6-4-10(5-7-11)16(19)20/h4-7H,8-9H2,1-3H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SECXAHSQFSVTIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。